5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
Description
Properties
CAS No. |
54028-86-3 |
|---|---|
Molecular Formula |
C15H13ClN4O |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
9-chloro-1-(furan-2-yl)-4-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C15H13ClN4O/c1-9-8-17-11-5-4-10(16)7-12(11)20-14(9)18-19-15(20)13-3-2-6-21-13/h2-7,9,17H,8H2,1H3 |
InChI Key |
ASRAQZNTLONZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C=C(C=C2)Cl)N3C1=NN=C3C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Characteristics
- Chemical Name: 5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
- Core Structure: Benzodiazepine fused with a triazolo ring and substituted with a 9-chloro group, a 4-methyl group, and a 1-(2-furyl) group.
- Pharmacological Relevance: Acts primarily by modulating GABA receptors, conferring anxiolytic and anticonvulsant properties.
Preparation Methods Analysis
General Synthetic Approach for Triazolobenzodiazepines
The synthesis of triazolobenzodiazepine derivatives, including the target compound, generally involves the formation of the triazolo ring fused to the benzodiazepine core via cyclocondensation reactions. The process typically starts from o-phenylenediamine derivatives and involves key intermediates such as acetyl hydrazones or hydrazides.
Specific Preparation Routes for 5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
While direct literature on the exact compound with the 2-furyl substituent is limited, synthesis methods for closely related triazolobenzodiazepines with heteroaryl groups (e.g., 2-thienyl) provide a valuable framework.
Cyclocondensation Using o-Phenylenediamine and Ketones
- Method: Condensation of o-phenylenediamine derivatives with ketones under catalytic conditions (e.g., H-MCM-22 catalyst in acetonitrile at room temperature) leads to selective formation of 1,5-benzodiazepines.
- Relevance: This method is versatile and applicable to cyclic and acyclic ketones, potentially adaptable for 2-furyl ketones to form the corresponding benzodiazepine intermediate.
- Reaction Conditions: Ambient temperature, 1–3 hours reaction time, followed by purification via silica gel chromatography.
- Reference: Demonstrated for 1,5-benzodiazepines synthesis, providing a basis for preparing benzodiazepine cores with heteroaryl substituents.
Formation of the Triazolo Ring via Cyclization of Acetyl Hydrazone Intermediates
- Key Step: Cyclization of acetyl hydrazone derivatives to form the fused triazolo ring is a critical transformation.
- Typical Procedure:
- Condensation of 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione (or its chloro-substituted analog) with acetyl hydrazide in ethanol at 60–120°C for 24 hours produces a crude mixture containing acetyl hydrazone intermediates.
- Cyclization is then effected by refluxing in toluene with p-toluene sulphonic acid catalyst for 10–12 hours, yielding the triazolobenzodiazepine.
- Advantages:
- Avoids hazardous reagents such as methane sulphonyl chloride or tri-ethyl ortho acetate.
- Uses commercially available and cost-effective solvents and catalysts.
- Produces high purity (99.5–99.9%) and good yields (75–80%).
- Industrial Relevance: The process is scalable, environmentally friendlier, and commercially feasible.
Adaptation for 2-Furyl Substituent
- The 2-furyl group can be introduced by using 2-furyl-substituted ketones or hydrazones in the initial condensation step, analogous to the 2-thienyl analog synthesis.
- Careful control of reaction conditions (temperature, catalyst loading, solvent choice) is necessary to optimize yield and purity due to the sensitivity of the furan ring.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield & Purity |
|---|---|---|---|---|
| 1 | Condensation of o-phenylenediamine with 2-furyl ketone | H-MCM-22 catalyst, acetonitrile, room temp, 1–3 h | Formation of benzodiazepine core | Good to excellent yields (varies) |
| 2 | Formation of acetyl hydrazone intermediate | Reaction of benzodiazepine-thione with acetyl hydrazide, ethanol, 60–120°C, 24 h | Crude mixture containing hydrazone | Moderate yield, requires purification |
| 3 | Cyclization to triazolo ring | Reflux in toluene with p-toluene sulphonic acid, 10–12 h | Cost-effective, avoids hazardous reagents | 75–80% yield, 99.5–99.9% purity |
Comprehensive Research Findings and Notes
- The cyclization step is critical and benefits from acid catalysis with p-toluene sulphonic acid, which promotes ring closure efficiently under milder conditions compared to older methods using toxic reagents or extreme temperatures.
- The use of 2-furyl substituents requires attention to the stability of the furan ring during synthesis; mild reaction conditions help prevent ring degradation.
- Purification typically involves crystallization or chromatographic techniques to achieve high purity suitable for research applications.
- The synthetic route is adaptable and has been successfully applied to other triazolobenzodiazepine derivatives, indicating robustness and versatility.
- The compound’s pharmacological activity, linked to GABA receptor modulation, underscores the importance of obtaining pure, well-characterized material for research.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolobenzodiazepine core.
Scientific Research Applications
9-CHLORO-1-(2-FURYL)-5,6-DIHYDRO-4-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,5]BENZODIAZEPINE has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of novel compounds with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use as an anticonvulsant, anxiolytic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to modulate the activity of neurotransmitter receptors in the brain, leading to its effects on neurological functions. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, contributing to its anticancer properties .
Comparison with Similar Compounds
Key structural comparisons :
- Diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) : A classic 1,4-benzodiazepine lacking the triazole ring. Its primary substituents include a phenyl group at position 5 and a methyl group at position 1 .
- Oxazepam (7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one) : A diazepam metabolite with a hydroxyl group at position 3, enhancing polarity and altering pharmacokinetics .
- Triazolo-Benzodiazepines (e.g., 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines) : These derivatives feature a triazole ring fused to the benzodiazepine core, which may improve receptor binding or metabolic stability. Substituents like 2-fluorophenyl or aryl groups at position 1 are common .
- p-Methoxyphenyl analog (5,6-Dihydro-1-(p-methoxyphenyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine) : Shares the triazolo-benzodiazepine scaffold but substitutes the 2-furyl group with a p-methoxyphenyl moiety .
Structural implications :
- The 2-furyl group in the target compound introduces an oxygen-containing heterocycle, which may influence solubility or metabolic pathways compared to phenyl or fluorophenyl substituents in other triazolo derivatives .
Pharmacological Activity
Anticonvulsant activity :
- Triazolo-benzodiazepines such as 5a-f (8-chloro-6-(2-fluorophenyl)-1-aryl derivatives) demonstrated superior anticonvulsant activity to diazepam in rodent models, with compounds 5a, 5d, 5e, and 5f showing particularly high efficacy . This suggests that triazolo modifications and fluorophenyl substituents enhance anticonvulsant properties.
- By contrast, diazepam is primarily used for anxiolysis and sedation, with weaker anticonvulsant effects at comparable doses .
Receptor interactions :
- Traditional benzodiazepines like diazepam bind to GABAA receptors via the α/γ subunit interface. The triazole ring in triazolo derivatives may alter binding kinetics or subunit selectivity, though explicit data for the target compound are unavailable .
Metabolism and Pharmacokinetics
Diazepam metabolism :
Triazolo-benzodiazepine metabolism :
- Limited data are available for triazolo derivatives. The furyl group in the target compound may undergo oxidative cleavage, but this remains speculative without direct evidence .
Toxicity
- The p-methoxyphenyl analog of the target compound has an oral LD50 of 650 mg/kg in mice, indicating moderate acute toxicity .
- Diazepam’s LD50 in rodents is significantly higher (>1,000 mg/kg), suggesting that triazolo modifications or specific substituents (e.g., methoxyphenyl) may increase toxicity .
Biological Activity
5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is a compound belonging to the benzodiazepine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications supported by various studies.
Chemical Structure and Properties
The compound features a unique triazole-benzodiazepine structure that contributes to its biological activity. The presence of a chloro group and a furan moiety enhances its interaction with biological targets.
Pharmacological Effects
- Sedative and Anxiolytic Properties :
- Muscle Relaxant Effects :
- Neuroleptic Activity :
The primary mechanism of action for benzodiazepines involves modulation of the GABA_A receptor complex. The binding of these compounds enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition and resultant sedative effects.
Case Study 1: Sedative Effects in Mice
In a controlled study, the sedative effects of 5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine were assessed using various dosages. The results indicated:
- ED50 (Effective Dose for 50% of subjects) was determined to be around 0.09 mg/kg via intraperitoneal administration.
- Behavioral assays showed a marked decrease in locomotion and increased time spent in a state resembling sleep .
Case Study 2: Muscle Relaxation
Another study focused on the muscle relaxant properties of this compound:
- Mice were administered varying doses before being subjected to strychnine sulfate injections.
- Results demonstrated an ED50 of approximately 1 mg/kg for muscle relaxation effects, indicating significant protective action against lethal doses of strychnine .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | ED50 (mg/kg) |
|---|---|---|
| Sedative | Reduced locomotion | 0.09 |
| Muscle Relaxant | Increased survival against strychnine | 1.00 |
| Anxiolytic | Reduced anxiety-like behavior | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
